Electrophilic Chlorination Rate and Product Profile Versus 3,4‑Dimethylphenyl Acetate
In molecular chlorine/acetic acid, 2,6‑dimethylphenyl acetate displays a markedly different product profile compared with 3,4‑dimethylphenyl acetate. The 2,6‑isomer undergoes chlorination predominantly via normal nuclear substitution, whereas the 3,4‑isomer shows significant participation of ‘abnormal’ ipso‑attack pathways [1]. Although rate constants are not tabulated in the abstract, the authors state that observed rates for 2,6‑dimethylphenyl acetate are significantly lower than those calculated on the basis of additivity of substituent effects, directly quantifying the steric inhibition of resonance caused by the two ortho‑methyl groups [1].
| Evidence Dimension | Product selectivity and reaction pathway in electrophilic chlorination |
|---|---|
| Target Compound Data | Predominantly normal nuclear substitution; rate lower than additivity‑based prediction (quantitative deficit attributed to steric inhibition of resonance) |
| Comparator Or Baseline | 3,4‑Dimethylphenyl acetate – significant ipso‑attack pathway; calculated additivity rate not matched by sterically hindered 2,6‑isomer |
| Quantified Difference | Rate depression relative to additivity prediction (exact factor not extractable from abstract; reported qualitatively as substantial). Pathway divergence: ipso‑attack prominent for comparator, negligible for target. |
| Conditions | Molecular chlorine in acetic acid; temperature and concentration conditions per Perkin Trans. 2 1976 protocol. |
Why This Matters
The avoidance of ipso‑attack pathways simplifies product isolation and improves yield predictability, making 2,6‑dimethylphenyl acetate the preferred substrate for directed ortho‑functionalisation sequences.
- [1] de la Mare, P. B. D., Hannan, B. N. B., Isaacs, N. S. J. Chem. Soc., Perkin Trans. 2, 1976, 1389‑1396. View Source
